tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a thiazole ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Formation of Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Boronate Ester Formation: The boronate ester is formed by reacting the thiazole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted thiazole derivatives depending on the coupling partner used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The piperazine and thiazole rings are common motifs in many bioactive molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiazole rings. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in enzyme inhibition and sensor design.
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate .
- **tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
- **tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
Uniqueness
The uniqueness of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate lies in its combination of a piperazine ring, a thiazole ring, and a boronate ester group. This combination provides a versatile scaffold for various chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C18H30BN3O4S |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H30BN3O4S/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)14-20-12-13(27-14)19-25-17(4,5)18(6,7)26-19/h12H,8-11H2,1-7H3 |
InChI Key |
HHMJUYNPEVILJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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